molecular formula C15H30O9 B1676796 m-PEG7-CH2COOH CAS No. 75427-75-7

m-PEG7-CH2COOH

Número de catálogo B1676796
Número CAS: 75427-75-7
Peso molecular: 354.39 g/mol
Clave InChI: AWSXISOALMMMQQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

M-PEG7-CH2COOH is a PEG derivative containing a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

M-PEG7-CH2COOH is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The chemical formula of m-PEG7-CH2COOH is C15H30O9 . Its exact mass is 354.19 and its molecular weight is 354.400 .


Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG7-CH2COOH can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

The molecular weight of m-PEG7-CH2COOH is 412.00 . It appears as a solid-liquid mixture and is colorless to light yellow .

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

m-PEG7-CH2COOH: is used as a non-cleavable linker in the synthesis of ADCs. ADCs are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug. The linker connects the drug to the antibody, and in this case, the terminal carboxylic acid of m-PEG7-CH2COOH can react with primary amine groups to form a stable amide bond, essential for maintaining the integrity of the ADC in the bloodstream .

PROTAC Synthesis

This compound also serves as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to tag unwanted proteins for degradation by the proteasome. The hydrophilic PEG spacer in m-PEG7-CH2COOH increases solubility, which is crucial for PROTAC’s bioavailability and efficacy .

Drug Solubility Enhancement

The hydrophilic nature of the PEG spacer in m-PEG7-CH2COOH makes it valuable for enhancing the solubility of hydrophobic drugs in aqueous media. This is particularly useful in drug formulation and delivery, where solubility can significantly affect a drug’s bioavailability and therapeutic effectiveness .

Surface Modification

m-PEG7-CH2COOH can be used to modify surfaces, such as nanoparticles or medical devices, to increase biocompatibility and reduce immunogenicity. The PEGylation process involves attaching PEG chains to these surfaces, which can help evade the immune system and improve circulation time in vivo .

Bioconjugation

The terminal carboxylic acid group in m-PEG7-CH2COOH is reactive towards primary amine groups under activation conditions, making it suitable for bioconjugation applications. This includes conjugating peptides, proteins, or other biomolecules to improve their stability, solubility, or pharmacokinetics .

Diagnostic Agents

In diagnostic applications, m-PEG7-CH2COOH can be used to conjugate imaging agents to targeting molecules like antibodies or peptides. This allows for enhanced imaging of specific tissues or diseases during diagnostic procedures .

Therapeutic Gene Delivery

The compound can be utilized in gene therapy as a component of vectors for delivering therapeutic genes into cells. The PEGylation helps protect the genetic material during delivery and facilitates its entry into target cells .

Tissue Engineering

In tissue engineering, m-PEG7-CH2COOH can be incorporated into hydrogels or other scaffold materials to improve their properties, such as hydration, mechanical strength, and biocompatibility, which are essential for tissue regeneration applications .

Each application utilizes the unique properties of m-PEG7-CH2COOH to enhance research and development in various scientific fields.

BroadPharm MedChemExpress

Mecanismo De Acción

Target of Action

m-PEG7-CH2COOH, also known as mPEG6-CH2COOH, m-PEG6-O-CH2COOH, or m-PEG6-acetic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are the antibodies to which it is attached in ADCs and the E3 ubiquitin ligase and target protein in PROTACs .

Mode of Action

m-PEG7-CH2COOH acts as a linker in ADCs and PROTACs. In ADCs, it attaches an ADC cytotoxin to an antibody . In PROTACs, it connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The terminal carboxylic acid of m-PEG7-CH2COOH can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The biochemical pathways affected by m-PEG7-CH2COOH are primarily related to the intracellular ubiquitin-proteasome system. PROTACs, which contain m-PEG7-CH2COOH as a linker, exploit this system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in m-peg7-ch2cooh increases solubility in aqueous media , which could potentially enhance the bioavailability of the compounds it is part of.

Result of Action

The result of the action of m-PEG7-CH2COOH is the selective degradation of target proteins in the case of PROTACs . For ADCs, the result is the delivery of cytotoxic drugs to specific cells identified by the antibodies .

Action Environment

The action environment of m-PEG7-CH2COOH can influence its efficacy and stability. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to prevent the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Safety and Hazards

When handling m-PEG7-CH2COOH, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Direcciones Futuras

M-PEG7-CH2COOH is a promising compound in the field of drug delivery, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs . Its use in these areas could lead to the development of more effective therapeutics.

Propiedades

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O9/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15(16)17/h2-14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSXISOALMMMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11,14,17,20-Heptaoxadocosan-22-oic acid

Synthesis routes and methods

Procedure details

The product of step (a) (4.54 g) was dissolved in an aqueous sodium hydroxide solution (0.1M) (45 ml) and the reaction was stirred at room temperature for 20 hours. The reaction mixture was acidified to pH 2 by the addition of hydrochloric acid (2M), then this was diluted with brine (300 ml) and extracted with dichloromethane (3×300 ml). The combined organic layers were dried and the solvent removed in vacuo to give the title compound as a yellow oil (3.75 g).
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG7-CH2COOH
Reactant of Route 2
Reactant of Route 2
m-PEG7-CH2COOH
Reactant of Route 3
Reactant of Route 3
m-PEG7-CH2COOH
Reactant of Route 4
Reactant of Route 4
m-PEG7-CH2COOH
Reactant of Route 5
Reactant of Route 5
m-PEG7-CH2COOH
Reactant of Route 6
Reactant of Route 6
m-PEG7-CH2COOH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.